molecular formula C28H28N2O4 B11641954 4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11641954
M. Wt: 456.5 g/mol
InChI Key: MKYCBXYYLQXKIW-SHHOIMCASA-N
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Description

4-(4-Ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the ethoxy, methylbenzoyl, hydroxy, propan-2-yl, and pyridinyl groups through various substitution and addition reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as temperature and pH.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed for quality control and product verification.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols. Substitution reactions on the aromatic rings could introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

4-(4-Ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one shares similarities with other compounds that have a pyrrol-2-one core structure or similar functional groups. Examples include:
    • 4-(4-Methoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one
    • 4-(4-Ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(methyl)phenyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and their spatial arrangement. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C28H28N2O4

Molecular Weight

456.5 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-propan-2-ylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C28H28N2O4/c1-5-34-21-13-14-22(18(4)16-21)26(31)24-25(20-11-9-19(10-12-20)17(2)3)30(28(33)27(24)32)23-8-6-7-15-29-23/h6-17,25,31H,5H2,1-4H3/b26-24+

InChI Key

MKYCBXYYLQXKIW-SHHOIMCASA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C(C)C)/O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=N3)C4=CC=C(C=C4)C(C)C)O)C

Origin of Product

United States

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